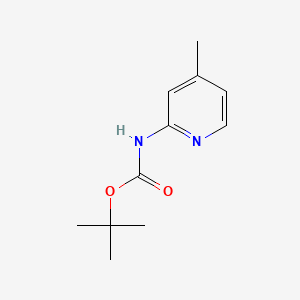

tert-Butyl (4-methylpyridin-2-yl)carbamate

Overview

Description

It is pivotal in the synthesis of 2-alkylsulfanyl-5-(2-aminopyridin-4-yl)-4-(4-fluorophenyl)imidazoles, which are potent p38 MAP kinase inhibitors . The compound crystallizes as dimers via intermolecular N–H···N hydrogen bonds, a structural feature critical to its stability and reactivity . Synthetically, it is prepared by reacting 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O) in tert-butanol, achieving a high yield of 93% (vs. literature-reported 84%) and 100% HPLC purity after purification . Characterization includes ¹H/¹³C NMR, IR, and LC-MS, with a melting point of 125°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-methylpyridin-2-yl)carbamate can be synthesized through a reaction between 4-methylpyridin-2-amine and tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-methylpyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis:

- Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Facilitates the formation of pyridine derivatives through various chemical reactions such as oxidation and substitution.

-

Reactivity:

- Undergoes oxidation with agents like potassium permanganate to form oxidized pyridine derivatives.

- Can be reduced using lithium aluminum hydride to yield amine derivatives.

Biology

-

Enzyme Inhibition Studies:

- Investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in Alzheimer's disease research.

- The mechanism involves binding to active sites on enzymes, potentially modulating their activity.

-

Receptor Interaction:

- Explored for interactions with specific receptors that may influence cellular signaling pathways related to growth and differentiation.

Medicine

-

Drug Development:

- Assessed for its anticancer properties, showing selective cytotoxic effects on cancer cell lines while sparing normal cells.

- Potential neuroprotective effects against amyloid-beta-induced toxicity have been observed, suggesting applications in neurodegenerative disease therapies.

- Therapeutic Applications:

Inhibition of Acetylcholinesterase

A study demonstrated that tert-butyl (4-methylpyridin-2-yl)carbamate significantly inhibited acetylcholinesterase activity at concentrations above 10 µM. This inhibition could lead to increased acetylcholine levels, which is beneficial for treating Alzheimer's disease.

| Concentration (µM) | AChE Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Cytotoxicity in Cancer Cell Lines

In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards various cancer cell lines while maintaining low toxicity levels in normal cells. This selectivity is crucial for developing targeted cancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| Normal Fibroblasts | >100 |

Neuroprotective Effects

Research involving astrocyte cultures treated with amyloid-beta indicated that this compound significantly reduced oxidative stress markers compared to untreated controls. This suggests its potential role in neuroprotection against Alzheimer’s pathology.

Mechanism of Action

The mechanism of action of tert-Butyl (4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules.

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl (4-methylpyridin-2-yl)carbamate can be contextualized by comparing it to analogous tert-butyl carbamate derivatives with pyridine or pyrimidine cores. Key differences lie in substituent positions, electronic effects, and applications. Below is a detailed analysis:

Structural and Functional Comparisons

Key Observations

Substituent Effects :

- Electron-Donating Groups : The 4-methyl group in the target compound enhances lipophilicity, favoring membrane permeability in kinase inhibitors . In contrast, methoxy (e.g., 2-methoxypyridin-4-yl) or hydroxy groups increase polarity, improving aqueous solubility .

- Halogenation : Iodo or chloro substituents (e.g., 4-iodo-2-methoxypyridin-3-yl or 2-chloropyrimidin-4-yl) introduce sites for cross-coupling reactions, expanding utility in metal-catalyzed syntheses .

Synthetic Efficiency :

- The target compound’s synthesis yield (93%) surpasses literature benchmarks (84%) due to optimized Boc protection conditions . Halogenated analogs (e.g., iodo derivatives) may require lower yields due to steric or electronic challenges in functionalization .

Crystallographic Behavior :

- The dimeric hydrogen-bonding motif in the target compound stabilizes its crystal lattice . Methoxy or hydroxy analogs may form alternative H-bonding networks or π-stacking interactions, altering melting points or solubility .

Applications :

- While the target compound is tailored for kinase inhibitor synthesis , pyrimidine-based analogs (e.g., 2-chloropyrimidin-4-yl) are leveraged in nucleotide or antiviral drug development .

Biological Activity

Introduction

tert-Butyl (4-methylpyridin-2-yl)carbamate is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.27 g/mol. The structure features a tert-butyl group attached to a carbamate functional group, which is further linked to a 4-methylpyridine moiety. This unique combination enhances both solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Functional Groups | Carbamate, Pyridine |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the presence of the pyridine ring may facilitate hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

- Receptor Interaction : It may interact with specific receptors, potentially influencing signaling pathways related to cell growth and differentiation.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Pharmacological Applications

Research indicates that this compound has several promising pharmacological applications:

- Anticancer Activity : Preliminary studies have demonstrated its potential in inhibiting tumor growth in various cancer cell lines.

- Neuroprotective Effects : It may protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in cellular models.

Case Studies

- Inhibition of Enzymatic Activity : A study assessed the inhibitory effects of this compound on the enzyme acetylcholinesterase (AChE). Results indicated a significant reduction in AChE activity at concentrations above 10 µM, suggesting potential for treating Alzheimer's disease by increasing acetylcholine levels.

- Cytotoxicity Assessment : In vitro cytotoxicity assays using human cancer cell lines revealed that the compound exhibits selective cytotoxic effects at higher concentrations while maintaining low toxicity in normal cell lines. This selectivity is crucial for developing targeted cancer therapies .

- Neuroprotective Studies : Research involving astrocyte cell cultures treated with amyloid-beta showed that this compound significantly reduced oxidative stress markers compared to untreated controls. This suggests its potential role in neuroprotection against Alzheimer's pathology .

Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Significant AChE inhibition | |

| Cytotoxicity | Selective cytotoxicity in cancer cells | |

| Neuroprotection | Reduced oxidative stress in astrocytes |

Experimental Data on Enzyme Inhibition

A comparative analysis of enzyme inhibition rates at varying concentrations of this compound is presented below:

| Concentration (µM) | % Inhibition of AChE |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 65 |

| 100 | 85 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (4-methylpyridin-2-yl)carbamate?

- Methodological Answer : The synthesis typically involves carbamate formation via the reaction of 4-methylpyridin-2-amine with tert-butyl chloroformate under basic conditions (e.g., aqueous NaOH or NaHCO₃). A Schlenk line or inert atmosphere (N₂/Ar) is recommended to prevent moisture interference . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization may require adjusting stoichiometry or reaction time, as pyridine derivatives are prone to side reactions at elevated temperatures .

Q. How is tert-Butyl (4-methylpyridin-2-yl)carbamate characterized for purity and structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regioselectivity of the carbamate group. The tert-butyl group exhibits a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Pyridine protons show distinct splitting patterns (e.g., H-3 and H-5 protons near 7–8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies the molecular ion peak (expected m/z: 222.15 for C₁₁H₁₆N₂O₂). Fragmentation patterns (e.g., loss of tert-butoxy group) aid in structural validation .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .

Q. What are the recommended storage conditions to maintain the stability of tert-Butyl (4-methylpyridin-2-yl)carbamate?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis of the carbamate group. Long-term stability tests (TGA/DSC) suggest decomposition onset at ~150°C, but moisture exposure at room temperature can degrade the compound within weeks. Periodic NMR or FT-IR analysis is advised to monitor integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the molecular geometry of tert-Butyl (4-methylpyridin-2-yl)carbamate?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SIR97 provides bond lengths, angles, and torsional parameters. For example, the carbamate C=O bond length (~1.33 Å) and pyridine ring planarity can be compared to DFT-optimized structures. Twinning or disorder, common in bulky tert-butyl groups, requires iterative refinement with restraints . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Q. What analytical methods resolve contradictions in reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- LC-MS/MS : Identifies byproducts (e.g., di-tert-butyl derivatives or hydrolysis products) via fragmentation patterns. Quantification uses internal standards (e.g., deuterated analogs) .

- Kinetic Studies : Monitor reaction progress via in situ FT-IR (C=O stretch at ~1700 cm⁻¹) or Raman spectroscopy. Pseudo-first-order kinetics can reveal rate-limiting steps (e.g., amine deprotonation) .

- Computational Modeling : DFT (B3LYP/6-31G*) predicts transition states for competing pathways, such as N- vs. O-carbamate formation .

Q. How do computational approaches predict the reactivity of tert-Butyl (4-methylpyridin-2-yl)carbamate in catalytic systems?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with enzymes (e.g., hydrolases) by analyzing hydrogen bonds between the carbamate group and active-site residues .

- MD Simulations : All-atom MD (GROMACS) assesses conformational stability in solvents (e.g., DMSO vs. water) to guide reaction solvent selection .

- QM/MM : Hybrid quantum-mechanical/molecular-mechanical models simulate catalytic cycles, such as Pd-mediated cross-coupling at the pyridine ring .

Properties

IUPAC Name |

tert-butyl N-(4-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABMAMDNSRZJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453859 | |

| Record name | tert-Butyl (4-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90101-20-5 | |

| Record name | 1,1-Dimethylethyl N-(4-methyl-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-methylpyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.